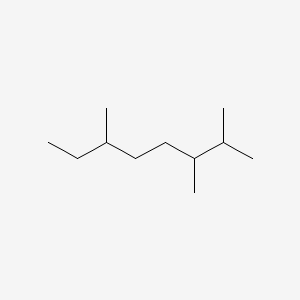

2,3,6-Trimethyloctane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

62016-33-5 |

|---|---|

分子式 |

C11H24 |

分子量 |

156.31 g/mol |

IUPAC名 |

2,3,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |

InChIキー |

MNFBUNLEXRMWOY-UHFFFAOYSA-N |

正規SMILES |

CCC(C)CCC(C)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,6-Trimethyloctane

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical relationships of its properties.

Core Chemical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2] As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates its solubility and chromatographic behavior. It is a colorless liquid under standard conditions.

Data Presentation: Key Chemical and Physical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1], ECHEMI[2] |

| Molecular Weight | 156.31 g/mol | PubChem[1], ECHEMI[2] |

| CAS Number | 62016-33-5 | PubChem[1], ECHEMI[2] |

| Boiling Point | Approximately 180 °C | ECHEMI[2], ChemSrc[3] |

| Density | Approximately 0.739 - 0.7473 g/cm³ | ChemSrc[3], ECHEMI[2] |

| Melting Point | -57.06 °C (estimate) | ECHEMI[2] |

| Flash Point | 56.8 °C | ChemSrc[3] |

| Refractive Index | Approximately 1.414 - 1.4191 | ChemSrc[3], ECHEMI[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.10480 - 5.3 | ChemSrc[3], ECHEMI[2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on established methods for the analysis of liquid hydrocarbons.

Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a pure liquid sample like this compound.[4][5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath[6]

-

Boiling chips

Procedure:

-

Place a known volume (e.g., 25 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[6]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid by measuring a known volume of it.[7][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Dry the exterior and record the mass of the pycnometer filled with this compound (m₃).

-

Calculate the density of this compound at the given temperature using the known density of water at that temperature.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a powerful technique for assessing the purity of this compound and for separating it from other isomers.[9][10][11] Non-polar stationary phases are typically used for the separation of alkanes, where elution is primarily based on boiling points.[9]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Non-polar capillary column (e.g., DB-5 or similar)[9]

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The components of the sample will separate based on their boiling points and interactions with the stationary phase.

-

The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used to determine its purity.

Mandatory Visualization

The following diagrams illustrate the logical relationships between the physical state of this compound and its key properties, as well as a typical experimental workflow for its characterization.

Caption: Logical flow of this compound's properties.

Caption: Workflow for characterizing this compound.

References

- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:62016-33-5 | Chemsrc [chemsrc.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ised-isde.canada.ca [ised-isde.canada.ca]

- 8. pm.szczecin.pl [pm.szczecin.pl]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 2,3,6-Trimethyloctane

This technical guide provides a comprehensive overview of the core physical characteristics of 2,3,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical properties and outlines standardized experimental methodologies for their determination.

Core Physical Properties

This compound is a branched alkane with the chemical formula C11H24.[1][2] As a member of the hydrocarbon family, its physical characteristics are of interest in various chemical and industrial applications.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for clear comparison.

| Property | Value | Source |

| Molecular Formula | C11H24 | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Density | 0.739 - 0.7473 g/cm³ | [2] |

| Boiling Point | 180 - 180.3 °C at 760 mmHg | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Flash Point | 56.8 °C | |

| Refractive Index | 1.414 - 1.4191 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.10480 |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For a compound like this compound, a common and effective method is simple distillation.[5][6]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[5]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[3] The atmospheric pressure should also be recorded.

-

3.2. Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[7]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by its volume.

-

3.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property that can be measured using a refractometer, such as an Abbe refractometer.[8]

-

Apparatus: Abbe refractometer, light source, and a sample of this compound.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.[8]

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[9]

-

The refractive index is read from the scale. The temperature at which the measurement is taken must be recorded as the refractive index is temperature-dependent.[9]

-

Logical Relationships and Workflows

As a simple alkane, this compound is not involved in complex biological signaling pathways. The most relevant diagrams for this compound relate to experimental workflows.

Caption: Workflow for the determination of boiling point using simple distillation.

References

- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Profile of 2,3,6-Trimethyloctane

CAS Number: 62016-33-5

Abstract

Introduction

2,3,6-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. As a branched-chain alkane, its physical and chemical properties are influenced by its specific isomeric structure. Understanding these properties is fundamental for its potential application in various scientific and industrial fields, including its use as a solvent, in fuel formulations, or as a reference standard in analytical chemistry. This document aims to provide a comprehensive summary of the currently available technical data for this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data is compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 62016-33-5 | [1][2][3][5] |

| Boiling Point | 180 °C | [4][5] |

| Melting Point | -57.06 °C (estimate) | [4][5] |

| Density | 0.7473 g/cm³ | [4][5] |

| Refractive Index | 1.4191 | [4][5] |

| Flash Point | 56.8 °C | [5] |

| Vapor Pressure | 1.22 mmHg at 25 °C | [5] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 5.3 | [1][4] |

| Exact Mass | 156.187800766 Da | [1][4] |

| Monoisotopic Mass | 156.187800766 Da | [1][4] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [4] |

| Complexity | 84 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Covalently-Bonded Unit Count | 1 | [4] |

Spectroscopic Information

Detailed experimental spectra for this compound are not widely published. However, the National Institute of Standards and Technology (NIST) has noted the availability of mass spectrometry data.

-

Mass Spectrum (Electron Ionization): Data is available through the NIST Chemistry WebBook.[2][3] Researchers are advised to consult this resource for detailed fragmentation patterns.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis of branched-chain alkanes, critical components in various fields, including fuel science, materials chemistry, and drug development. The intricate branching patterns in alkanes significantly influence their physical and chemical properties, making their controlled synthesis a key area of research. This document details several pivotal synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application.

Nucleophilic Substitution and Coupling Reactions

Carbon-carbon bond formation through nucleophilic substitution and coupling reactions represents a cornerstone of organic synthesis, providing versatile pathways to construct complex branched alkane skeletons.

Grignard Reagent-Based Syntheses

Grignard reagents (R-MgX) are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Two primary strategies involving Grignard reagents are utilized for the synthesis of branched alkanes.

Method 1: Cobalt-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the transition metal-catalyzed coupling of a Grignard reagent with an alkyl halide. Cobalt catalysts have proven particularly effective for creating sterically hindered alkanes, including those with quaternary carbon centers.[1][2]

Experimental Protocol: Synthesis of 2,2-Dimethyldecane [1]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to the flask. Prepare a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction. Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cross-Coupling Reaction: In a separate flask, dissolve 1-bromooctane (B94149) (1.0 eq) and CoCl₂ (0.05 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool this solution to 0 °C.

-

Reaction Execution: Slowly add the prepared tert-butylmagnesium chloride solution to the cooled solution of 1-bromooctane and CoCl₂.

-

Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with pentane (B18724). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and distill the pentane to yield the pure 2,2-dimethyldecane. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes).

Method 2: Formation of a Tertiary Alcohol Followed by Reduction

This two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding branched alkane.[1] This method offers significant flexibility in molecular design by varying the Grignard reagent and ketone starting materials.[3]

Experimental Protocol: Synthesis of 3-Ethyl-3-methylheptane

Step A: Synthesis of 3-methylheptan-3-ol

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide from bromoethane (B45996) and magnesium turnings in anhydrous diethyl ether as described in the previous protocol.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by distillation.

Step B: Reduction of the Tertiary Alcohol (via Wolff-Kishner Reduction of the precursor ketone)

A direct, high-yield reduction of a tertiary alcohol to an alkane can be challenging. A more common and efficient approach is the reduction of the precursor ketone. The Wolff-Kishner reduction is a classic method for this transformation.[4][5]

Experimental Protocol: Wolff-Kishner Reduction of 2-Pentanone to Pentane (Illustrative) [6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone (e.g., 2-pentanone, 1.0 eq), hydrazine (B178648) hydrate (B1144303) (85%, 2.0 eq), and diethylene glycol.

-

Base Addition: Add potassium hydroxide (B78521) pellets (3.0 eq) to the mixture.

-

Reaction and Distillation: Heat the mixture to reflux. After the initial reaction, arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.

-

Reflux: Reflux the mixture at this temperature for an additional 3-6 hours.

-

Work-up and Purification: Cool the reaction mixture, add water, and extract the product with pentane. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Distill the pentane to yield the pure alkane.

Quantitative Data for Grignard-Based Syntheses

| Method | Reactants | Product | Catalyst/Reagent | Yield (%) | Reference |

| Cobalt-Catalyzed Cross-Coupling | tert-Butylmagnesium chloride + 1-Bromooctane | 2,2-Dimethyldecane | CoCl₂ | 70-85 | [2][7][8] |

| Tertiary Alcohol Formation | Ethylmagnesium bromide + 2-Pentanone | 3-Methylheptan-3-ol | - | 80-90 | [9][10] |

| Wolff-Kishner Reduction | 2-Pentanone | Pentane | Hydrazine hydrate, KOH | >90 | [11] |

Signaling Pathway for Cobalt-Catalyzed Cross-Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Wolff-Kishner Reduction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 7. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]

- 8. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. datapdf.com [datapdf.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical considerations for 2,3,6-trimethyloctane. The information is intended to support research and development activities where this branched-chain alkane is of interest.

Molecular Identity and Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at positions 2, 3, and 6. The presence of these methyl groups results in two stereocenters at the C3 and C6 positions.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 62016-33-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| SMILES | CCC(C)CCC(C)C(C)C | [1] |

| InChI | InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 | [1] |

| Physical Properties | ||

| Molecular Weight | 156.31 g/mol | [1][2] |

| Exact Mass | 156.187800766 g/mol | [1][2] |

| Boiling Point | 180 °C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Density | 0.7473 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4191 | [2] |

| Computed Properties | ||

| XLogP3 | 5.3 | [1][2] |

| Rotatable Bond Count | 5 | [2] |

| Complexity | 84 | [2] |

| Covalently-Bonded Unit Count | 1 | [1][2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the connectivity of the carbon backbone and the placement of the methyl substituents.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for this compound is available.[1] The mass spectrum is characterized by the following major fragment ions:

-

m/z Top Peak: 57

-

m/z 2nd Highest Peak: 71

-

m/z 3rd Highest Peak: 43

These fragments are typical for branched alkanes, resulting from characteristic cleavage patterns of the carbon chain.

NMR and IR Spectroscopy: While detailed experimental protocols for acquiring NMR and IR spectra were not found in the search results, public databases indicate the availability of ¹³C NMR and vapor phase IR spectra for this compound.[1] These techniques would provide critical information on the carbon framework and functional groups (or lack thereof), respectively.

Experimental Protocols

A specific, validated synthesis protocol for this compound was not identified in the provided search results. However, a general workflow for the analysis and characterization of such a volatile compound using standard analytical techniques is outlined below.

Protocol: Characterization of a this compound Sample by GC-MS

Objective: To confirm the identity and assess the purity of a sample purported to be this compound.

Materials:

-

Sample of this compound

-

High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

-

Volumetric flasks and micropipettes

-

GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms or similar)

-

Helium carrier gas (high purity)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is ~100 µg/mL, but this may require optimization based on instrument sensitivity.

-

Create a solvent blank for a baseline run.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 200 °C).

-

Column: A non-polar column is appropriate for separating hydrocarbons based on boiling point.[4][5]

-

Mass Spectrometer: Set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200). Use electron ionization (EI) at 70 eV.

-

-

Data Acquisition:

-

Inject the solvent blank first to identify any system contaminants.

-

Inject the prepared sample solution. The time it takes for the compound to travel through the column to the detector is the retention time.[6]

-

-

Data Analysis:

-

Identify the Peak: Locate the major peak in the resulting total ion chromatogram (TIC). Note its retention time.

-

Analyze the Mass Spectrum: Obtain the mass spectrum of the identified peak. Compare the fragmentation pattern with a reference library (e.g., NIST) to confirm the identity as this compound.[1] The spectrum should show prominent peaks at m/z 57, 71, and 43.[1]

-

Assess Purity: The purity of the sample can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[6]

-

Caption: Workflow for GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

The provided search results contain no specific information regarding the biological activity of this compound or its involvement in any signaling pathways. As a simple branched alkane, it is generally expected to have low biological activity, primarily acting as a non-polar solvent or lipid-like molecule. Further research would be required to investigate any potential interactions with biological systems.

References

- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:62016-33-5 | Chemsrc [chemsrc.com]

- 4. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 5. iris.unito.it [iris.unito.it]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Isomers of Trimethyloctane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural isomers of trimethyloctane, which are branched alkanes with the molecular formula C11H24. Due to the complexity and the vast number of possible isomers, this document focuses on representative examples for which physicochemical data are available in public databases. It summarizes their physical properties, outlines general experimental protocols for the synthesis and analysis of such branched-chain hydrocarbons, and includes a logical workflow for their characterization. This guide is intended for researchers, scientists, and professionals in chemical and materials science who require detailed information on these compounds.

Introduction

Trimethyloctane refers to a set of structural isomers of undecane (B72203) (C11H24), specifically those with a parent chain of eight carbon atoms (octane) and three methyl group substituents. These compounds are saturated acyclic hydrocarbons. The precise positioning of the three methyl groups along the octane (B31449) backbone results in a large number of possible isomers, each with unique physical and chemical properties.

The properties of hydrocarbon isomers, such as boiling point, viscosity, and octane number, are significantly influenced by the degree and position of branching.[1] Highly branched alkanes are of particular interest in the fuel industry as they tend to have higher octane ratings. Understanding the properties and synthesis of specific isomers is crucial for applications in petrochemicals, lubricant formulation, and as standards in analytical chemistry.

This guide will systematically present data on several identified trimethyloctane isomers, detail the methodologies for their synthesis and characterization, and provide a visual workflow for these processes.

Structural Isomers of Trimethyloctane

The molecular formula for all trimethyloctane isomers is C11H24, with a molecular weight of approximately 156.31 g/mol .[2][3] The systematic naming of these isomers follows IUPAC nomenclature, which identifies the longest carbon chain and the positions of the methyl substituents. Below is a list of several possible trimethyloctane isomers that have been cataloged in chemical databases such as PubChem and the NIST Chemistry WebBook.[4][5][6][7][8][9][10][11][12][13][14]

-

2,2,4-Trimethyloctane[2]

-

2,2,5-Trimethyloctane[9]

-

2,2,6-Trimethyloctane[15]

-

2,3,3-Trimethyloctane[7]

-

2,4,4-Trimethyloctane[11]

-

2,4,7-Trimethyloctane[4]

-

2,5,6-Trimethyloctane[12]

-

3,3,4-Trimethyloctane[14]

-

3,3,6-Trimethyloctane[24]

-

3,4,5-Trimethyloctane[13]

-

3,4,6-Trimethyloctane[10]

Physicochemical Properties

The degree of branching in alkane isomers has a predictable effect on their physical properties. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces. The available quantitative data for several trimethyloctane isomers are summarized in the table below. It should be noted that much of the available data is computed, and experimental values are limited.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,6-Trimethyloctane (B3054812) | 62016-28-8 | 172.3 - 174[15][25] | 0.7349 - 0.742[15][25] | 1.4134 - 1.416[15][25] |

| 2,4,6-Trimethyloctane | 62016-37-9 | 169 - 173[17][18] | N/A | N/A |

| 3,3,6-Trimethyloctane (B14554627) | N/A | 176[24] | 0.749[24] | 1.421[24] |

| 2,3,4-Trimethyloctane (B14542405) | 62016-31-3 | N/A | N/A | N/A |

| 2,2,3-Trimethyloctane (B14545105) | 62016-26-6 | N/A | N/A | N/A |

| 2,2,4-Trimethyloctane | 18932-14-4 | N/A | N/A | N/A |

| 2,2,5-Trimethyloctane | 62016-27-7 | N/A | N/A | N/A |

| 3,3,5-Trimethyloctane (B14561578) | 62016-41-5 | N/A | N/A | N/A |

Note: "N/A" indicates that reliable experimental data was not found in the searched public databases. Many properties listed in databases are computer-estimated and should be used with caution.

Experimental Protocols

The synthesis and analysis of specific branched alkanes like trimethyloctane isomers require specialized chemical and analytical techniques.

The synthesis of highly-branched alkanes is not trivial and often involves multi-step processes. General methodologies include:

-

Grignard Reactions: A common approach involves the reaction of a Grignard reagent (R-MgX) with a ketone or aldehyde to form a tertiary alcohol. This alcohol can then be dehydrated to an alkene and subsequently hydrogenated to the desired alkane. This method allows for the precise construction of carbon skeletons.[26]

-

Alkylation of Dithiane Intermediates: A versatile method for forming C-C bonds involves the alkylation of 1,3-dithiane. This approach can be used to synthesize complex alkanes, including those with multiple branching points.[27]

-

Catalytic Isomerization and Reforming: In industrial settings, branched alkanes are often produced by the catalytic reforming or isomerization of straight-chain alkanes found in petroleum fractions.[28] This process typically yields a complex mixture of isomers that must be separated.

A general synthetic protocol starting from a Grignard reaction is as follows:

-

Grignard Reagent Formation: Prepare the appropriate Grignard reagent by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent.

-

Carbonyl Addition: Add a suitable ketone to the Grignard reagent in a dropwise manner under an inert atmosphere, followed by an acidic workup to yield a tertiary alcohol.[26]

-

Dehydration: Dehydrate the alcohol to form an alkene, typically by heating with a strong acid catalyst such as sulfuric acid or by using a reagent like phosphoryl chloride.

-

Hydrogenation: Reduce the alkene to the final saturated alkane using catalytic hydrogenation, for example, with H2 gas over a palladium-on-carbon (Pd/C) catalyst.[26]

Due to their similar chemical nature and often close boiling points, separating and identifying hydrocarbon isomers is a significant analytical challenge.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the analysis of complex hydrocarbon mixtures.[29]

-

Gas Chromatography (GC): The GC component separates the isomers based on their boiling points and interaction with the stationary phase of the GC column.[1] Generally, more highly branched isomers have lower boiling points and elute earlier.[1] A typical column for this analysis would be a non-polar capillary column (e.g., SE-30).[30]

-

Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[29][31] However, standard electron ionization (EI) can produce very similar mass spectra for different isomers, making unambiguous identification difficult.[32] Techniques like GC-MS with supersonic molecular beams (Supersonic GC-MS) can provide enhanced molecular ions, aiding in isomer differentiation.[32]

-

A typical GC-MS protocol for hydrocarbon isomer analysis:

-

Sample Preparation: Dissolve the sample mixture in a volatile solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., 30m, 0.25mm ID, SE-30 phase).[30] A temperature program is used to facilitate separation, for instance, starting at 50°C and ramping up to 250°C.

-

Detection (MS): As the separated components elute from the column, they enter the MS detector. The mass spectrometer scans a mass range (e.g., 40-500 m/z) to generate mass spectra for each eluting peak.

-

Data Analysis: The resulting chromatogram is analyzed. Peaks are identified by comparing their retention times and mass spectra with those of known standards or library data.[33]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the separation and identification of trimethyloctane isomers from a complex mixture.

Conclusion

References

- 1. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]

- 2. 2,2,4-Trimethyloctane | C11H24 | CID 519610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,7-Trimethyloctane [webbook.nist.gov]

- 5. 2,2,3-Trimethyloctane | C11H24 | CID 188432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4-trimethyloctane [webbook.nist.gov]

- 7. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2,3-trimethyloctane [webbook.nist.gov]

- 9. 2,2,5-Trimethyloctane | C11H24 | CID 21133803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4,6-Trimethyloctane | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,4-Trimethyloctane | C11H24 | CID 53428974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5,6-Trimethyloctane | C11H24 | CID 545571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,4,5-trimethyloctane [webbook.nist.gov]

- 14. 3,3,4-trimethyloctane [webbook.nist.gov]

- 15. lookchem.com [lookchem.com]

- 16. 2,3,4-trimethyloctane [chemicalbook.com]

- 17. 2,4,6-trimethyl octane, 62016-37-9 [thegoodscentscompany.com]

- 18. scent.vn [scent.vn]

- 19. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 20. 2,4,6-Trimethyloctane | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. (5R)-3,3,5-trimethyloctane | C11H24 | CID 143538900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3,3,5-Trimethyloctane | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 3,3,5-trimethyloctane [chemicalbook.com]

- 24. 3,3,6-trimethyloctane [stenutz.eu]

- 25. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]

- 26. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 30. 3,4,5,6-Tetramethyloctane, a [webbook.nist.gov]

- 31. Octane, 2,6,6-trimethyl- [webbook.nist.gov]

- 32. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 2,3,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched-chain alkane, 2,3,6-trimethyloctane. It includes a detailed breakdown of the naming process, a summary of its physicochemical properties, and generalized experimental protocols for its synthesis and characterization.

IUPAC Nomenclature of this compound

The IUPAC system of nomenclature provides a systematic and unambiguous way of naming organic compounds. The name "this compound" is derived by following a set of established rules.

1.1. Identifying the Parent Chain

The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the case of this compound, the longest chain consists of eight carbon atoms. An eight-carbon alkane is named "octane".[1]

1.2. Numbering the Parent Chain

The parent chain is then numbered in such a way that the substituents (groups attached to the main chain) are assigned the lowest possible numbers (locants).[2] For this compound, numbering from the end that gives the substituent on the second carbon the number '2' is the correct approach.

1.3. Identifying and Naming the Substituents

The groups attached to the parent octane (B31449) chain are identified. In this molecule, there are three methyl (-CH₃) groups.

1.4. Assembling the Full IUPAC Name

The full name is assembled by indicating the locants of the substituents, followed by a prefix denoting the number of identical substituents, the name of the substituent, and finally the name of the parent chain.

-

Locants: The methyl groups are located at carbons 2, 3, and 6.

-

Prefix: Since there are three methyl groups, the prefix "tri-" is used.

-

Substituent Name: The substituent is "methyl".

-

Parent Chain Name: The parent chain is "octane".

Combining these elements gives the systematic name: This compound .

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [3] |

| Molecular Weight | 156.31 g/mol | [3] |

| CAS Number | 62016-33-5 | [3] |

| Boiling Point | 180.3 °C at 760 mmHg | [4] |

| Density | 0.739 g/cm³ | [4] |

| Flash Point | 56.8 °C | [4] |

| Refractive Index | 1.414 | [4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of branched alkanes like this compound.

3.1. Synthesis of Branched Alkanes via Grignard Reaction

A common method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.

3.1.1. Formation of the Grignard Reagent

-

Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

3.1.2. Reaction with a Ketone

-

Procedure: A solution of a suitable ketone (e.g., 5-methyl-2-hexanone) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol.

3.1.3. Dehydration and Hydrogenation

-

Procedure: The crude tertiary alcohol is heated with a dehydrating agent, such as iodine or a strong acid, to yield a mixture of alkenes. The resulting alkenes are then hydrogenated using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to produce the final branched alkane. The product is then purified by fractional distillation.

3.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.

-

Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent such as hexane (B92381) or pentane.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and confirm the structure of the compound. For alkanes, the molecular ion peak (m/z 156 for C₁₁H₂₄) may be weak or absent, but the characteristic fragmentation pattern is used for identification.

3.3. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is typically used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to elucidate the structure of the molecule and confirm the connectivity of the atoms.

Visualizations

Diagram of IUPAC Naming Logic for this compound

Caption: Logical workflow for the IUPAC naming of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. organic chemistry - Synthesis of branched alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Presence of 2,3,6-Trimethyloctane and Other Branched Alkanes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the environmental occurrence of 2,3,6-trimethyloctane, a branched alkane of interest in various industrial applications. While specific quantitative data for this particular compound in environmental matrices remains scarce in publicly available literature, this document provides a comprehensive overview of the analytical methodologies and likely environmental pathways for branched alkanes as a class. By examining the broader context of volatile organic compounds (VOCs) and hydrocarbon analysis, this guide offers a framework for researchers to approach the study of this compound in the environment. The guide includes a summary of relevant experimental protocols, a discussion of potential sources and fate, and a logical diagram illustrating these environmental pathways.

Introduction

This compound (C11H24) is a saturated branched alkane.[1] Like other hydrocarbons, its presence in the environment is of interest due to its potential role in atmospheric chemistry and as an indicator of anthropogenic activities. Branched alkanes are components of petroleum products and can be released into the environment through various industrial processes and vehicle emissions.[2] Understanding their environmental occurrence, fate, and transport is crucial for assessing their potential impact.

This guide addresses the current knowledge gap regarding the specific environmental concentrations of this compound by providing a broader overview of the analytical techniques and environmental behavior of similar branched alkanes.

Potential Environmental Sources and Fates

The environmental pathways of this compound are likely similar to other volatile hydrocarbons. The primary sources are expected to be anthropogenic.

Potential Sources:

-

Industrial Emissions: Manufacturing processes, solvent use, and chemical production can release branched alkanes into the atmosphere.

-

Petroleum Spills and Leaks: Accidental releases of gasoline, diesel, and other petroleum products can contaminate soil and water.

-

Vehicle Exhaust: Incomplete combustion of fuels in internal combustion engines is a significant source of a wide range of hydrocarbons, including branched alkanes, in urban air.[2][3]

Environmental Fate:

-

Atmospheric Degradation: In the atmosphere, volatile organic compounds (VOCs) like this compound can undergo photochemical reactions, contributing to the formation of ground-level ozone and secondary organic aerosols.[4]

-

Biodegradation: Microbial communities in soil and water have the capacity to degrade alkanes, including branched isomers.[5][6][7] The rate of biodegradation can be influenced by environmental factors such as nutrient availability.[8] While linear alkanes are generally degraded more readily, evidence suggests that branched alkanes are also susceptible to microbial breakdown under both aerobic and anaerobic conditions.[5][9]

References

- 1. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular signatures of organic particulates as tracers of emission sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ACP - Variations and sources of volatile organic compounds (VOCs) in urban region: insights from measurements on a tall tower [acp.copernicus.org]

- 5. In situ detection of anaerobic alkane metabolites in subsurface environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaerobic Degradation of Alkanes by Marine Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial Degradation of the Multiply Branched Alkane 2,6,10,15,19,23-Hexamethyltetracosane (Squalane) by Mycobacterium fortuitum and Mycobacterium ratisbonense - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Volatile Organic Compounds in Petroleum Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Volatile Organic Compounds (VOCs) associated with petroleum products. It covers their composition, analytical methodologies for their quantification, and the toxicological pathways of key compounds. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who are investigating the impacts of petroleum-derived VOCs.

Introduction to Volatile Organic Compounds in Petroleum

Volatile organic compounds are a broad class of carbon-containing chemicals that readily vaporize at room temperature. In the context of the petroleum industry, VOCs are present in crude oil and are emitted from a wide array of products and processes, including gasoline, diesel fuel, jet fuel, and their storage and transportation.[1] These emissions are a significant source of air pollution and have well-documented adverse effects on human health and the environment.

The composition of VOCs in petroleum products is complex and varies depending on the source of the crude oil, the refining processes employed, and the specific product formulation.[2] Major classes of VOCs found in petroleum products include alkanes, cycloalkanes, alkenes, and aromatic hydrocarbons. Among the most significant from a health perspective are benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), which are known for their toxic and, in the case of benzene, carcinogenic properties.

Quantitative Analysis of VOCs in Petroleum Products

The concentration of specific VOCs can vary significantly across different petroleum products. The following tables summarize typical concentration ranges for key VOCs in crude oil, gasoline, and diesel fuel. This data is essential for exposure assessment and for understanding the relative contribution of different petroleum products to VOC emissions.

Table 1: Typical VOC Concentrations in Crude Oil

| Compound | Light Crude Oil (µg/g) | Heavy Crude Oil (µg/g) | Reference |

| Benzene | 100 - 5,000 | 50 - 1,000 | [3] |

| Toluene | 500 - 15,000 | 100 - 5,000 | [3] |

| Ethylbenzene | 100 - 2,000 | 50 - 500 | [3] |

| Xylenes (total) | 500 - 10,000 | 200 - 3,000 | [3] |

| n-Hexane | 1,000 - 20,000 | 500 - 5,000 | [4] |

| Naphthalene | 50 - 1,000 | 100 - 2,000 | [1] |

Table 2: Typical Aromatic VOC Concentrations in Gasoline (Volume %)

| Compound | Gasoline (RON 91/95) | Reference |

| Benzene | 0.5 - 2.0 | [5][6] |

| Toluene | 5.0 - 15.0 | [1][6] |

| Ethylbenzene | 1.0 - 3.0 | [1] |

| Xylenes (total) | 5.0 - 15.0 | [1] |

| Total Aromatics | 20.0 - 45.0 | [6] |

Table 3: Typical VOC Concentrations in Diesel Fuel

| Compound | Concentration | Reference |

| Benzene | < 0.02% (by weight) | [4] |

| Toluene, Ethylbenzene, Xylenes | 0.25 - 0.5% (by weight) | [4] |

| Naphthalene | Variable, present in higher concentrations than in gasoline | [7] |

| Alkanes (C9-C20) | Major components | [8] |

Experimental Protocols for VOC Analysis

The accurate quantification of VOCs in petroleum products is critical for regulatory compliance, environmental monitoring, and research. The following sections detail the standard methodologies used for these analyses.

Sample Collection and Preparation

3.1.1. Liquid Petroleum Products (Crude Oil, Gasoline, Diesel)

Samples should be collected in amber glass vials with polytetrafluoroethylene (PTFE)-lined septa to minimize photochemical reactions and loss of volatile components. Vials should be filled to the top to eliminate headspace. For high-viscosity samples like heavy crude oil, a wide-mouth jar may be necessary. All samples should be stored at 4°C until analysis.

3.1.2. Air and Emissions

For air and emission samples, collection is typically performed using SUMMA canisters, which are stainless steel containers with a specially prepared inert internal surface.[9] Alternatively, sorbent tubes containing materials like activated carbon can be used to trap VOCs from a known volume of air.[10]

Analytical Instrumentation and Methods

Gas chromatography (GC) coupled with a mass spectrometer (MS) is the gold standard for the separation and identification of VOCs. For volatile compounds in a complex matrix like petroleum, a purge and trap system is often used for sample introduction.

3.2.1. EPA Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is widely used for the determination of volatile organic compounds in a variety of matrices, including petroleum products.[11]

-

Principle: Volatile compounds are introduced into the GC by a purge-and-trap system. An inert gas is bubbled through the sample, and the purged VOCs are trapped on a sorbent tube. The trap is then heated, and the desorbed compounds are transferred to the GC column for separation.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for VOC analysis (e.g., 60 m x 0.32 mm ID, 1.8 µm film thickness DB-624).

-

Mass Spectrometer: Capable of scanning from 35 to 300 amu.

-

Purge and Trap Concentrator.

-

-

Typical GC/MS Parameters:

-

Oven Program: Initial temperature of 35°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 200°C.

-

MS Transfer Line Temperature: 250°C.

-

MS Source Temperature: 230°C.

-

-

Quality Control:

-

A multi-point initial calibration is performed with standards of known concentrations.

-

Internal standards (e.g., deuterated compounds) are added to all samples and standards to correct for matrix effects and variations in instrument response.

-

Continuing calibration verification standards are analyzed every 12 hours to ensure instrument stability.[13]

-

3.2.2. ASTM D5769: Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry

This standard test method is specifically designed for the analysis of aromatic compounds in gasoline.[14][15]

-

Principle: A small volume of gasoline is injected into the GC/MS. The aromatic compounds are separated on the GC column and quantified by the mass spectrometer.

-

Instrumentation:

-

Gas Chromatograph: With a capillary column suitable for aromatic analysis.

-

Mass Spectrometer: Capable of selective ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Typical GC/MS Parameters:

-

Injector: Split injection with a high split ratio to avoid column and detector overload.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is commonly used.

-

Oven Program: Isothermal or temperature programmed to achieve separation of target analytes.

-

-

Quantification: Internal standards such as benzene-d6, ethylbenzene-d10, and naphthalene-d8 (B43038) are used for accurate quantification.[15]

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for VOC analysis and the toxicological signaling pathways of key petroleum-derived VOCs.

Experimental Workflow

Toxicological Signaling Pathways

Benzene-Induced Leukemogenesis

Benzene is a known human carcinogen, with a primary target being the hematopoietic system, leading to acute myeloid leukemia (AML). Its carcinogenicity is dependent on its metabolism to reactive intermediates.[16]

Toluene-Induced Neurotoxicity

Toluene is a well-known neurotoxin that can cause a range of central nervous system (CNS) effects. Its mechanism of action involves interaction with various neurotransmitter systems.[17]

References

- 1. VOC composition of current motor vehicle fuels and vapors, and collinearity analyses for receptor modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gasoline - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. Detailed Speciation of Non-Methane Volatile Organic Compounds in Exhaust Emissions from Diesel and Gasoline Euro 5 Vehicles Using Online and Offline Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. response.epa.gov [response.epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. ysi.com [ysi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 15. ASTM D5769 - eralytics [eralytics.com]

- 16. The mechanism of benzene-induced leukemia: a hypothesis and speculations on the causes of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Biomarkers in Breath Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Breathomics

Exhaled breath is a complex mixture of gases containing thousands of volatile organic compounds (VOCs) and non-volatile compounds found within respiratory droplets.[1][2] The study of these molecules, known as breathomics, presents a significant opportunity for non-invasive disease diagnosis and monitoring.[2] VOCs in breath can be of endogenous origin, produced by metabolic processes within the body, or of exogenous origin, arising from environmental sources like diet, pollution, or medication.[1][3] Endogenous VOCs are of particular interest as they can reflect the body's current health status, offering a real-time window into biochemical and metabolic activities.[2][3] Alterations in metabolic pathways due to disease can change the composition and concentration of specific VOCs, creating a unique "breathprint" that can serve as a biomarker signature.[4][5]

The primary advantage of breath analysis is its non-invasive nature, which is painless and allows for virtually limitless sampling.[3][6] This makes it an ideal modality for early disease screening, patient stratification, and monitoring therapeutic responses.[1] While the field has advanced rapidly, significant challenges remain, including the need for standardized collection and analysis protocols to ensure reproducibility across studies.[6][7]

Potential Volatile Biomarkers and Clinical Significance

A wide array of VOCs have been identified as potential biomarkers for various pathological conditions, ranging from respiratory diseases to cancers and metabolic disorders.[8] These compounds are typically present in trace concentrations, often in the parts per billion (ppb) to parts per million (ppm) range.[9]

Key examples include:

-

Nitric Oxide (NO): An established biomarker for asthma, used to indicate airway inflammation and manage treatment.[6][10] The fraction of exhaled nitric oxide (FENO) is measured under controlled flow rates to ensure reliable data.[6]

-

Acetone: Elevated levels in exhaled breath are strongly associated with diabetes, reflecting the body's switch to fat metabolism in cases of insulin (B600854) deficiency.[4][11]

-

Alkanes and Aldehydes (e.g., Hexanal, Heptanal): These compounds are often linked to oxidative stress and lipid peroxidation, processes that are upregulated in cancer cells.[4][12] Consequently, they are investigated as potential biomarkers for lung cancer and other malignancies.[12][13]

-

Isoprene: One of the most abundant endogenous VOCs in breath, its levels have been observed to change in relation to smoking and other conditions.[11]

-

Hydrogen and Methane: Used in clinical practice for diagnosing gastrointestinal conditions, as they are biomarkers of bacterial fermentation.[14]

-

Carbon Monoxide (CO): Elevated levels can be present in patients with inflammatory airway diseases such as asthma and cystic fibrosis.[10]

The following table summarizes key quantitative data for selected potential biomarkers found in the literature.

Data Presentation: Potential Breath Biomarkers

| Biomarker Class | Compound | Associated Condition(s) | Typical Concentration / Observation | Reference(s) |

| Inorganic Gases | Nitric Oxide (NO) | Asthma, Airway Inflammation | Elevated FENO indicates inflammation. | [6][10][14] |

| Carbon Monoxide (CO) | Inflammatory Airway Diseases | Healthy Non-Smokers: 0.94 - 3.86 ppb. Elevated in asthma, COPD. | [10] | |

| Ketones | Acetone | Diabetes | Elevated (0.9 - 1.8 ppm) in diabetic patients. Mean increase of 22% after smoking. | [4][11] |

| Hydrocarbons | Isoprene | General Metabolism, Smoking | Mean increase of 70% after smoking. | [11] |

| 1,3-Butadiene | Smoking (Active & Passive) | Peak levels in smokers' breath: ~360 µg/m³. | [15] | |

| Benzene | Smoking (Active & Passive) | Average peak level in smokers' breath: 522 µg/m³. | [15] | |

| Aldehydes | Hexanal, Heptanal | Lung Cancer (Oxidative Stress) | Elevated levels found in breath samples of lung cancer patients. | [12] |

| Furans | 2,5-Dimethylfuran | Smoking (Active & Passive) | Peak levels in smokers' breath: ~376 µg/m³. | [15] |

| Alcohols | Ethanol | General Metabolism, Smoking | Decreasing levels observed after smoking. | [11] |

| Nitrogen Compounds | Ammonia | General Metabolism | Present in breath. | [11] |

Experimental Protocols and Methodologies

Standardization of experimental protocols is crucial for the validation and clinical implementation of breath biomarkers.[7] The overall process can be divided into three main stages: Sample Collection, Sample Analysis, and Data Interpretation.

Breath Sample Collection

A reliable and reproducible sample collection method is the foundation of any breath analysis study.[2]

Objective: To collect a representative sample of exhaled breath while minimizing contamination from ambient air and ensuring patient comfort.

Materials:

-

Breath sampling device (e.g., ReCIVA® Breath Sampler, Pneumopipe®).[1][16]

-

Inert sample collection bags (e.g., Tedlar®, Nalophan™) or sorbent tubes (e.g., Tenax®).[17][18]

-

Nose clip.[18]

-

Source of purified air (optional, for minimizing background VOCs).[1]

Protocol:

-

Patient Preparation: The patient should rest for a designated period before sampling. Factors like recent food intake, smoking, and physical activity should be recorded as they can influence VOC profiles.[19]

-

Washout Phase: The patient breathes controlled, filtered air for a period (e.g., 3 minutes) to purge the airways of ambient contaminants.[1][18] A nose clip is used to ensure only oral breathing.[18]

-

Sample Collection:

-

Bag Collection: The patient exhales fully into an inert bag. To sample alveolar air (rich in endogenous VOCs), the initial part of the exhalation (dead space air) may be discarded.[17][18]

-

Sorbent Tube Collection: The patient exhales a controlled volume of breath through a tube containing an adsorbent material (e.g., Tenax®).[16][17] The VOCs are trapped on the sorbent for later analysis. The ReCIVA sampler automates this process, collecting specific fractions of breath onto cartridges.[20]

-

-

Sample Storage: Sorbent tubes should be capped immediately. Both bags and tubes should be stored at a controlled temperature and analyzed within a validated timeframe (e.g., within 10 hours for bags) to ensure sample integrity.[19]

Analytical Techniques

GC-MS is considered the gold standard for the separation, identification, and quantification of VOCs in breath samples due to its high sensitivity and specificity.[16][21]

Protocol Overview (based on Thermal Desorption):

-

Thermal Desorption (TD): The sorbent tube containing the captured VOCs is heated in an automated thermal desorber (e.g., TD100-xr).[22] The released VOCs are transferred via a heated line to a cold trap, which focuses the analytes into a narrow band.

-

Secondary Desorption & Injection: The cold trap is rapidly heated, injecting the focused VOCs into the GC column. A splitless injection is often used for trace analysis.[20][22]

-

Gas Chromatography (GC) Separation: The VOCs travel through a capillary column (e.g., 30m length).[20][22] Separation is achieved based on the compounds' different affinities for the stationary phase of the column and their volatility. A programmed temperature ramp (e.g., 40°C to 250°C) is used to elute the compounds over time.[20]

-

Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[22] High-resolution accurate-mass (HRAM) analyzers provide enhanced peak deconvolution and confident identification.[22]

-

Data Analysis: The resulting chromatogram is processed to identify peaks. Compounds are identified by comparing their retention times and mass spectra to spectral libraries (e.g., NIST). Quantification is performed by integrating the peak area.[16][20]

SIFT-MS is a real-time analytical technique that allows for the direct quantification of VOCs in breath without prior sample preparation or chromatographic separation.[11][23]

Protocol Overview:

-

Patient Interface: The patient exhales directly into a heated, inert sampling line connected to the SIFT-MS instrument.

-

Ion Generation: Precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated in an ion source and selected by a quadrupole mass filter.[23]

-

Reaction Tube: The selected precursor ions are injected into a flow tube containing a carrier gas (e.g., helium). The breath sample is introduced at a known flow rate into this tube.

-

Chemical Ionization: VOCs from the breath sample react with the precursor ions in soft chemical ionization reactions that proceed at well-known rates.

-

Detection: A second quadrupole mass spectrometer at the end of the flow tube measures the concentrations of the remaining precursor ions and the newly formed product ions.

-

Quantification: The concentration of the parent VOC is calculated in real-time based on the known reaction rate constants and the measured ion count ratios.[24] The ability to rapidly switch between precursor ions allows for the differentiation of some isomeric compounds.[24]

References

- 1. owlstonemedical.com [owlstonemedical.com]

- 2. Learn how breath analysis can detect disease and cancer in its early stage - Breath contains over 1,000 volatile organic compounds (VOCs), as well as microscopic aerosol particles that provide a rich source of biological information [bionity.com]

- 3. owlstonemedical.com [owlstonemedical.com]

- 4. dovepress.com [dovepress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Breath Biomarkers in Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Real time analysis of breath volatiles using SIFT-MS in cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Volatile organic compounds as breath biomarkers for active and passive smoking. | University of Maryland/Battelle Tobacco Center of Regulatory Science [tcors.umd.edu]

- 16. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. owlstonemedical.com [owlstonemedical.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Progress in SIFT-MS: breath analysis and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Validating SIFT-MS Analysis of Volatiles in Breath: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Note: Analysis of 2,3,6-Trimethyloctane by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 2,3,6-trimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a branched-chain alkane that may be present in various complex matrices, including biological and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note outlines a standard protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

A critical aspect of successful GC-MS analysis is proper sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.

2.1. Sample Preparation

Samples for GC-MS analysis must be prepared to ensure they are free of particles and compatible with the GC system.[1] Volatile organic solvents are required, and water should be avoided.[1][2]

2.1.1. Liquid Samples (e.g., in a non-volatile solvent)

-

Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[3]

-

Mix the sample with an equal volume of a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Allow the layers to separate. The organic layer, containing the this compound, will typically be the top layer.

-

Carefully collect the organic layer.

-

If necessary, concentrate the collected organic layer under a gentle stream of nitrogen gas.

-

Transfer the final extract to a clean glass autosampler vial for GC-MS analysis.[3]

-

2.1.2. Solid Samples

-

Solvent Extraction:

-

Weigh a known amount of the homogenized solid sample into a clean glass vial.

-

Add a measured volume of a suitable volatile organic solvent (e.g., hexane, dichloromethane).

-

Vortex or sonicate the sample for 15-20 minutes to extract the analyte into the solvent.

-

Centrifuge the sample to pellet any solid material.[2]

-

Carefully transfer the supernatant (the solvent extract) to a clean autosampler vial.

-

2.1.3. Headspace Analysis for Volatile Matrices

For the analysis of volatile compounds in liquid or solid samples, headspace analysis can be employed to isolate the volatile components without injecting the non-volatile matrix.[3][4]

-

Static Headspace:

2.2. GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5] |

| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-200 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation

3.1. Physical and Chemical Properties

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [7] |

| Molecular Weight | 156.31 g/mol | [8] |

| CAS Registry Number | 62016-33-5 | [7] |

3.2. Mass Spectrometry Data

The mass spectrum of this compound is characterized by fragmentation at the branching points.[9] The molecular ion peak (m/z 156) may be of low abundance or absent.[9]

Table 3: Characteristic Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Ion Fragment |

| 57 | High | C₄H₉⁺ |

| 71 | High | C₅H₁₁⁺ |

| 43 | Medium | C₃H₇⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[8]

For quantitative analysis using SIM mode, the most abundant and specific ions should be selected. For this compound, m/z 57 and 71 would be suitable target ions.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis, coupled with the provided quantitative data, offer a solid foundation for researchers and scientists in various fields. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable reliable identification and quantification of this compound.

References

- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. tdi-bi.com [tdi-bi.com]

- 7. Octane, 2,3,6-trimethyl- [webbook.nist.gov]

- 8. This compound | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GCMS Section 6.9.2 [people.whitman.edu]

Application Notes and Protocols for GC-MS Analysis of Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the principles, methodologies, and practical applications of this powerful analytical technique.

Introduction